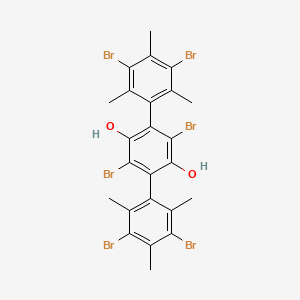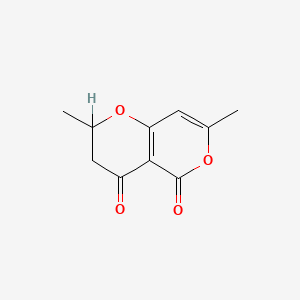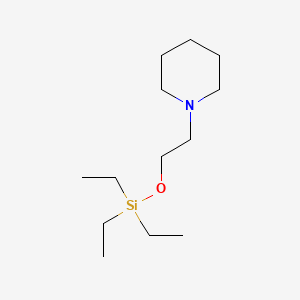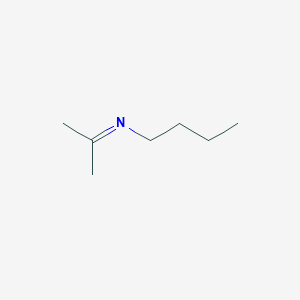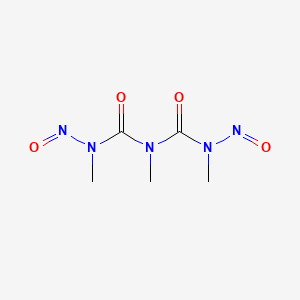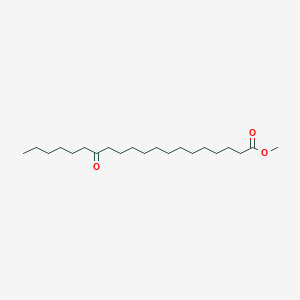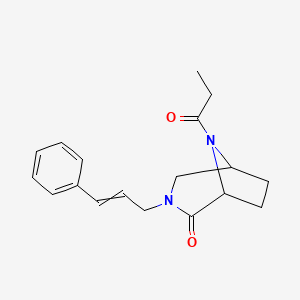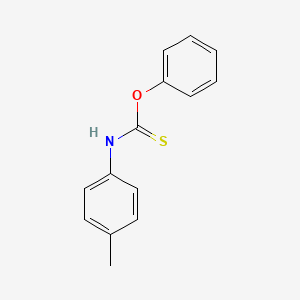![molecular formula C16H22O2 B14717637 2-(4-Methoxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol CAS No. 22551-06-0](/img/structure/B14717637.png)
2-(4-Methoxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-3,3-dimethylbicyclo[221]heptan-2-ol is a bicyclic compound with a unique structure that includes a methoxyphenyl group and a dimethylbicycloheptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol typically involves a multi-step process. One common method is the Diels-Alder reaction, where a furan derivative reacts with an olefinic or acetylenic dienophile to form the bicyclic structure . The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like aluminum chloride (AlCl3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where reagents like sodium methoxide (NaOCH3) can replace the methoxy group with other substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or LiAlH4 in THF.
Substitution: NaOCH3 in methanol.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the bicyclic structure provides rigidity and specificity in binding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol: Similar structure but with a hydroxy group instead of a methoxy group.
2-(4-Methylphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
2-(4-Methoxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. The methoxy group can enhance the compound’s solubility and ability to participate in hydrogen bonding, making it distinct from its analogs.
Properties
CAS No. |
22551-06-0 |
|---|---|
Molecular Formula |
C16H22O2 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C16H22O2/c1-15(2)12-4-5-13(10-12)16(15,17)11-6-8-14(18-3)9-7-11/h6-9,12-13,17H,4-5,10H2,1-3H3 |
InChI Key |
KYDIXRXXWRIXJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)C1(C3=CC=C(C=C3)OC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


